2,6-Difluorophenylacetyl chloride
Overview
Description
2,6-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluorophenylacetyl chloride typically involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the 2,6-difluorobenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluorophenylacetic acid.
Reduction: It can be reduced to 2,6-difluorophenylethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, often with a base to neutralize the formed acid.
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
2,6-Difluorophenylacetic Acid: Formed from hydrolysis
2,6-Difluorophenylethanol: Formed from reduction
Scientific Research Applications
2,6-Difluorophenylacetyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Difluorophenylacetyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce the 2,6-difluorophenylacetyl moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2,6-Difluorobenzoyl Chloride: Similar structure but lacks the acetyl group.
2,6-Difluorobenzenesulfonyl Chloride: Contains a sulfonyl group instead of an acetyl group.
2,6-Difluorophenylacetic Acid: The hydrolyzed product of 2,6-Difluorophenylacetyl chloride
Uniqueness: This makes it a valuable intermediate in the synthesis of complex organic compounds .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-6(10)2-1-3-7(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYPWHKXTAYWIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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